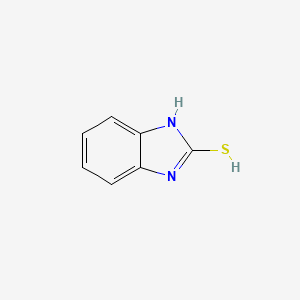

1H-benzimidazole-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-benzimidazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMYGUUIMTVXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1H-Benzimidazole-2-thiol from o-Phenylenediamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the synthesis of 1H-benzimidazole-2-thiol, a crucial heterocyclic compound in medicinal chemistry. The primary focus is on the widely employed method involving the condensation reaction between o-phenylenediamine (B120857) and carbon disulfide. This guide details the underlying reaction mechanism, provides a step-by-step experimental protocol, summarizes key quantitative data, and includes graphical representations of the chemical pathway and experimental workflow to ensure clarity and reproducibility.

Introduction

This compound, also known as 2-mercaptobenzimidazole (B194830) (MBI), is a heterocyclic compound featuring a fused benzene (B151609) and imidazole (B134444) ring system with a thiol group at the 2-position. This scaffold is of significant interest in drug discovery and development due to its presence in a wide array of pharmacologically active molecules. Derivatives of MBI have demonstrated diverse biological activities, including antimicrobial, anthelmintic, anti-inflammatory, and antiviral properties.

The most common and efficient synthesis of this compound involves the reaction of o-phenylenediamine with carbon disulfide in the presence of an alkali catalyst, typically potassium hydroxide (B78521).[1] This condensation reaction provides a straightforward and high-yielding pathway to the desired product.

Reaction Mechanism

The synthesis proceeds via a base-catalyzed condensation-cyclization reaction. The role of potassium hydroxide (KOH) is to enhance the reaction by acting as a catalyst and reacting with the hydrogen sulfide (B99878) byproduct.[2][3] The proposed mechanism involves the following key steps:

-

Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile and attacks the electrophilic carbon atom of carbon disulfide. The presence of a base like KOH can deprotonate the amine, increasing its nucleophilicity.

-

Intermediate Formation: This attack leads to the formation of a dithiocarbamate (B8719985) intermediate.

-

Intramolecular Cyclization: The second amino group of the dithiocarbamate intermediate performs an intramolecular nucleophilic attack on the thiocarbonyl carbon.

-

Elimination: The resulting cyclic intermediate eliminates a molecule of hydrogen sulfide (H₂S) to form the stable aromatic this compound. The base in the reaction mixture neutralizes the H₂S byproduct.[3]

The overall reaction can be summarized as: C₆H₄(NH₂)₂ + CS₂ → C₇H₆N₂S + H₂S[1]

Below is a diagram illustrating the proposed reaction pathway.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocols

The following protocol is a standard laboratory procedure for the synthesis of this compound.[4][5][6]

3.1. Materials and Reagents

-

o-Phenylenediamine

-

Potassium Hydroxide (KOH)

-

Carbon Disulfide (CS₂)

-

Ethanol (B145695) (95%)

-

Deionized Water

-

Activated Charcoal

-

Acetic Acid (dilute)

3.2. Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (10.8 g, 0.1 mole), potassium hydroxide (5.65 g, 0.1 mole), 95% ethanol (100 mL), and water (15 mL).[4][5]

-

Addition of Reactant: To the mixture, add carbon disulfide (7.6 g or 6.1 mL, 0.1 mole).[4][5]

-

Reflux: Heat the mixture under reflux for 3 hours.[5][6] The solution will typically darken during this period.

-

Decolorization: After the reflux period, cautiously add activated charcoal (1-1.5 g) to the hot mixture.[5] Continue to heat at reflux for an additional 10 minutes.

-

Filtration: Filter the hot reaction mixture through a Büchner funnel to remove the activated charcoal.

-

Precipitation: Heat the filtrate to between 60-70°C and add warm water (100 mL).[5] With good stirring, acidify the filtrate by adding dilute acetic acid. The product will precipitate as glistening white or off-white crystals.[2][6]

-

Crystallization and Isolation: Place the mixture in a refrigerator or an ice bath for at least 3 hours to ensure complete crystallization.[2][6]

-

Drying: Collect the crystalline product by filtration, wash thoroughly with cold water, and dry overnight at 40-50°C.[6]

-

Recrystallization (Optional): The product can be further purified by recrystallization from 95% ethanol to improve its purity.[2][6]

Caption: General experimental workflow for this compound synthesis.

Data Presentation

The following tables summarize the quantitative data from various reported syntheses.

Table 1: Summary of Reaction Parameters and Yields

| Reactants (Molar Ratio) | Base/Catalyst | Solvent System | Time (h) | Temperature | Yield (%) | Reference |

| o-Phenylenediamine:CS₂:KOH (1:1:1) | KOH | 95% Ethanol / Water | 3 | Reflux | 73% | [2][5] |

| o-Phenylenediamine:CS₂:KOH (1:1.13:0.98) | KOH | 95% Ethanol / Water | 3 | Reflux | 84-86.5% | [6] |

| o-Phenylenediamine:Potassium Ethyl Xanthate (1:1.1) | - | 95% Ethanol / Water | 3 | Reflux | 84-86.5% | [6] |

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂S | |

| Molecular Weight | 150.19 g/mol | |

| Appearance | Glistening white/off-white crystals | [2][6] |

| Melting Point | 296-300 °C | [2] |

| 303-304 °C | [6] | |

| 300-305 °C | [5] | |

| ¹H NMR (DMSO-d₆) | δ 12.20 (s, 2H, NH), δ 7.10-7.19 (m, 4H, Ar-H) | [7] |

| FT-IR (KBr, cm⁻¹) | N-H stretch: 3370–3160 | [8] |

References

- 1. US3842098A - Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijptjournal.com [ijptjournal.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]

Tautomerism in 1H-benzimidazole-2-thiol: A Technical Guide for Researchers

An In-depth Examination of the Thione-Thiol Equilibrium and its Implications in Spectroscopic Analysis and Drug Development

Abstract

1H-benzimidazole-2-thiol, also known as 2-mercaptobenzimidazole (B194830) (MBI), is a heterocyclic compound of significant interest in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2][3][4] A fundamental characteristic of this molecule is its existence in a tautomeric equilibrium between the thione and thiol forms. Understanding this tautomerism is critical for predicting its chemical reactivity, interpreting spectroscopic data, and designing novel therapeutic agents. This technical guide provides a comprehensive overview of the tautomeric behavior of this compound, supported by quantitative data, detailed experimental protocols, and logical diagrams to elucidate the core concepts for researchers, scientists, and drug development professionals.

The Thione-Thiol Tautomeric Equilibrium

This compound can exist in two tautomeric forms: the thione form (1H-benzo[d]imidazole-2(3H)-thione) and the thiol form (1H-benzo[d]imidazole-2-thiol).[5][6] The equilibrium involves the migration of a proton between the nitrogen and sulfur atoms.

Caption: Thione-thiol tautomeric equilibrium of this compound.

Experimental and computational studies have consistently shown that the thione form is the predominant and more stable tautomer in both the solid state and in solution.[7][8][9]

Quantitative Analysis of Tautomer Stability

Computational studies, primarily using Density Functional Theory (DFT), have quantified the relative stabilities of the thione and thiol tautomers. The thione form is consistently calculated to be lower in energy.

| Computational Method | Basis Set | Phase | Energy Difference (Thione vs. Thiol) | Reference |

| B3LYP | 6-311G | Gas | Thione is more stable | [7] |

| B3LYP | 6-311G | Water (PCM) | Thione is more stable | [7] |

| B3LYP | 6-311G** | Methanol (PCM) | Thione is more stable | [7] |

| B3LYP | 6-311++G(d,p) | Gas | Thione is more stable by 51–55 kJ mol⁻¹ | [9] |

Table 1: Calculated Relative Stabilities of Thione and Thiol Tautomers.

Spectroscopic Characterization

The predominance of the thione tautomer is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H-NMR spectra, the thione form is characterized by a signal for the two N-H protons, which disappears upon the addition of D₂O.[8]

| Nucleus | Solvent | Chemical Shift (δ) of Thione Form | Characteristic Feature | Reference |

| ¹H (N-H) | Not specified | ~ δ 12.20 ppm (singlet) | Disappears with D₂O exchange | [8] |

| ¹H (Aromatic) | Not specified | δ 7.19 and 7.10 ppm (two sets of signals) | - | [8] |

| ¹³C (C=S) | DMSO-d₆ | Not specified | - | [10] |

Table 2: Key NMR Spectroscopic Data for the Thione Tautomer.

Infrared (IR) Spectroscopy

The IR spectrum of this compound in the solid state shows characteristic absorption bands that confirm the presence of the thione structure.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | ~3450 | [8] |

| C=S | Stretching | Not specified | [5] |

Table 3: Characteristic IR Absorption Bands for the Thione Tautomer.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of o-phenylenediamine (B120857) with carbon disulfide.[5][11]

Procedure:

-

Dissolve potassium hydroxide (B78521) (0.09 mol) in ethanol (B145695) (95 mL) and add carbon disulfide (0.09 mol).

-

To this solution, add o-phenylenediamine (0.08 mol) in portions, followed by water (15 mL).

-

Reflux the reaction mixture for 3 hours.

-

Add activated charcoal and reflux for an additional 10 minutes.

-

Filter the hot solution to remove the charcoal.

-

Heat the filtrate to 60-70 °C and acidify with acetic acid to precipitate the product.

-

The resulting precipitate is filtered, washed with water, and can be recrystallized from ethanol.[11]

General Protocol for Spectroscopic Analysis

The following diagram outlines a typical workflow for the characterization of the tautomeric state of this compound.

Caption: Experimental workflow for tautomerism characterization.

Implications for Drug Development

The tautomeric nature of this compound is a critical consideration in drug design and development. The molecule's reactivity is dictated by the availability of nucleophilic nitrogen and sulfur atoms. Alkylation reactions, for instance, can occur at either the sulfur or nitrogen atom, leading to different series of derivatives.[5][8]

Caption: Influence of tautomerism on alkylation reactivity.

The ability to selectively synthesize S- or N-substituted derivatives is crucial for developing compounds with specific biological targets. The benzimidazole (B57391) scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[3][4] Its derivatives exhibit a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][12] Control over the tautomerism and subsequent derivatization is therefore a key strategy in the synthesis of novel therapeutic agents.

Conclusion

The tautomerism of this compound is heavily skewed towards the more stable thione form, a fact substantiated by extensive spectroscopic and computational evidence. This fundamental property governs its reactivity and is a cornerstone for the rational design of its derivatives in medicinal chemistry. A thorough understanding of this equilibrium, supported by the analytical techniques outlined in this guide, is essential for any researcher working with this versatile heterocyclic scaffold.

References

- 1. 1h-Benzimidazole-2-ethanethiol | 2242-96-8 | Benchchem [benchchem.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. File:2-mercaptobenzimidazole thione-thiol tautomerism 200.svg - Wikimedia Commons [commons.wikimedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]

- 11. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1H-benzimidazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 1H-benzimidazole-2-thiol, a crucial heterocyclic compound in medicinal chemistry. The following sections detail its characteristic spectral data from various analytical techniques, provide comprehensive experimental protocols for its analysis, and visualize the general workflow for its characterization.

Core Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The quantitative data from these analyses are summarized below for clarity and comparative reference.

Table 1: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3379 | N-H Stretch | Sharp |

| 3041, 3093 | Aromatic C-H Stretch | Medium |

| 2567 | S-H Stretch | Medium |

| 1620 | C=N Stretch | Strong |

| 1467-1521 | Aromatic C=C Stretch | Medium |

Data compiled from studies on this compound and its derivatives.[1][2]

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |

| ~12.0 - 13.6 | Broad Singlet | N-H | DMSO-d₆ |

| ~7.0 - 7.6 | Multiplet | Aromatic C-H | DMSO-d₆ |

Note: The exact chemical shifts for the aromatic protons can vary depending on the solvent and concentration. The N-H proton signal is often broad due to quadrupole effects and chemical exchange.[3]

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| ~168 | C=S | DMSO-d₆ |

| ~135 - 145 | C3a/C7a (bridging carbons) | DMSO-d₆ |

| ~110 - 130 | Aromatic C-H | DMSO-d₆ |

Note: The thione form is predominant in polar solvents like DMSO. The chemical shifts are approximate and can be influenced by experimental conditions.[4]

Table 4: Mass Spectrometry Data for this compound

| m/z | Fragmentation | Method |

| 150 | [M]⁺ (Molecular Ion) | EI |

| 118 | [M - S]⁺ | EI |

| 91 | [C₆H₅N]⁺ | EI |

Note: The fragmentation pattern can provide valuable information about the compound's structure. The molecular ion peak confirms the molecular weight.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques used to characterize this compound are provided below.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol (B145695) or acetonitrile) at a concentration of 1 mg/mL. From the stock solution, prepare a series of dilutions to a final concentration range of 1-10 µg/mL.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the wavelength range to scan from 200 to 400 nm.

-

Blank Measurement: Fill a quartz cuvette with the solvent used for sample preparation and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrument Setup: Ensure the spectrometer is calibrated. Set the spectral range from 4000 to 400 cm⁻¹.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Scan: Apply pressure to the sample using the ATR anvil and collect the sample spectrum. A typical measurement consists of co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: Process the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[3]

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer, for example, with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like methanol (B129727) or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization source parameters (e.g., electron energy for EI). Set the mass analyzer to scan a relevant m/z range (e.g., 50-300 Da).

-

Sample Introduction: Introduce the sample into the mass spectrometer, for instance, via a direct insertion probe or after separation by gas chromatography.

-

Data Acquisition: Acquire the mass spectrum.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

- 1. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1H-benzimidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-benzimidazole-2-thiol, also known as 2-mercaptobenzimidazole, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, including the fused benzene (B151609) and imidazole (B134444) rings and the reactive thiol group, impart a diverse range of chemical and biological activities. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, intended to serve as a valuable resource for researchers and professionals in drug development and related fields.

Chemical and Physical Properties

This compound exists in a tautomeric equilibrium with its thione form, 1,3-dihydro-2H-benzimidazole-2-thione, with the thione form being predominant in both solid and solution states.[1] This tautomerism is a key feature influencing its reactivity. The compound is a white to light yellow crystalline powder.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆N₂S | [3] |

| Molecular Weight | 150.20 g/mol | [3] |

| Melting Point | 301-305 °C | [4] |

| pKa | 10.24 ± 0.10 | [2][3] |

| Water Solubility | <0.1 g/100 mL at 23.5 °C | [2][3] |

| Appearance | White to light yellow crystalline powder | [2] |

Table 2: Solubility of this compound in Various Organic Solvents at 298.15 K

| Solvent | Mole Fraction Solubility (x10³) | Reference(s) |

| 1,4-Dioxane | 13.51 | [5][6] |

| Acetone | 11.23 | [5][6] |

| 2-Butanone | 8.87 | [5][6] |

| Methanol | 6.89 | [5][6] |

| Ethanol (B145695) | 4.95 | [5][6] |

| n-Propanol | 3.87 | [5][6] |

| 1-Butanol | 3.12 | [5][6] |

| Isopropanol | 2.65 | [5][6] |

| Ethyl Acetate | 2.21 | [5][6] |

| Acetonitrile | 1.87 | [5][6] |

| Toluene | 0.18 | [5][6] |

| Cyclohexane | 0.03 | [5][6] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives is accomplished through various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of the thione tautomer is characterized by the absence of a distinct S-H stretching band and the presence of a C=S stretching vibration. The N-H stretching vibrations are also observable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectra typically show signals for the aromatic protons on the benzene ring and a broad signal for the N-H protons.[1]

-

¹³C NMR spectra will show characteristic signals for the aromatic carbons and a downfield signal for the C=S carbon.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Reactivity

The reactivity of this compound is primarily centered around the thiol/thione functional group and the nitrogen atoms of the imidazole ring.

Tautomerism

As mentioned, this compound exists in equilibrium with its thione tautomer. This equilibrium is crucial as it dictates the site of reaction. While the thione form is more stable, the thiol form can participate in reactions characteristic of thiols.

Caption: Thiol-thione tautomerism of this compound.

Alkylation

Alkylation of this compound typically occurs at the sulfur atom, yielding S-alkylated derivatives (thioethers). This reaction proceeds via a nucleophilic substitution mechanism where the sulfur acts as the nucleophile.[1]

Caption: General scheme for the S-alkylation of this compound.

Acylation

Acylation can occur at either the nitrogen or sulfur atoms, depending on the reaction conditions and the acylating agent. Reaction with acetic anhydride, for instance, can lead to N-acylation.[1]

Oxidation

The thiol group is susceptible to oxidation. Mild oxidation can lead to the formation of a disulfide bridge, linking two benzimidazole (B57391) units. Stronger oxidizing agents, such as potassium permanganate (B83412), can oxidize the thiol group to a sulfonic acid.[7]

Caption: Oxidation reactions of this compound.

Reaction with Aldehydes

This compound can undergo condensation reactions with aldehydes. For example, it can react with aromatic aldehydes in the presence of a base to form Schiff base derivatives.[8]

Biological Activity and Signaling Pathways

Derivatives of this compound have been reported to exhibit a wide range of biological activities, including antioxidant, antimicrobial, and enzyme inhibitory effects.

Antioxidant Activity

The antioxidant properties of some benzimidazole-2-thione derivatives have been attributed to their ability to act as radical scavengers. The mechanism can involve hydrogen atom transfer (HAT) or single-electron transfer (SET), depending on the environment.[7]

Antimicrobial Activity

Various derivatives of this compound have demonstrated antibacterial and antifungal properties, making them promising candidates for the development of new antimicrobial agents.

Enzyme Inhibition

Derivatives of this compound have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibitory activity makes them potential therapeutic agents for the management of type 2 diabetes.[2] The mechanism of inhibition often involves the compound binding to the active site of the enzyme, preventing the substrate from binding.

While various benzimidazole derivatives have been shown to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, direct evidence for the specific effects of this compound on these pathways is not yet well-established in the reviewed literature. Further research is needed to elucidate its precise mechanisms of action at the cellular signaling level.

Experimental Protocols

Synthesis of this compound

Principle: This method involves the reaction of o-phenylenediamine (B120857) with carbon disulfide in the presence of a base.[7]

Materials:

-

o-phenylenediamine

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol (95%)

-

Water

-

Activated charcoal

-

Acetic acid

Procedure:

-

Dissolve potassium hydroxide (0.09 mol) in ethanol (95 mL).

-

To this solution, add carbon disulfide (0.09 mol).

-

Add o-phenylenediamine (0.08 mol) in portions, followed by the addition of water (15 mL).

-

Reflux the reaction mixture for 3 hours.

-

Add activated charcoal cautiously and continue to reflux for an additional 10 minutes.

-

Filter the hot solution to remove the charcoal.

-

Heat the filtrate to 60-70 °C and acidify with acetic acid.

-

Cool the mixture, and collect the precipitated product by filtration.

-

Wash the product with water and dry.

Caption: Experimental workflow for the synthesis of this compound.

Oxidation to 1H-benzimidazole-2-sulfonic acid

Principle: This protocol describes the oxidation of the thiol group to a sulfonic acid using potassium permanganate in an alkaline solution.[7]

Materials:

-

This compound

-

Sodium hydroxide (NaOH) solution (50%)

-

Potassium permanganate (KMnO₄)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

Prepare a 50% sodium hydroxide solution.

-

Dissolve this compound in the NaOH solution.

-

Heat the solution to boiling.

-

Slowly add a solution of potassium permanganate in water to the boiling mixture over 1 hour.

-

After the addition is complete, filter the hot reaction mixture.

-

Cool the filtrate and acidify to pH 1 with hydrochloric acid.

-

Collect the resulting precipitate of 1H-benzimidazole-2-sulfonic acid by filtration and wash with water.

α-Glucosidase Inhibition Assay

Principle: This colorimetric assay measures the inhibition of α-glucosidase activity by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Test compound (e.g., a derivative of this compound)

-

Acarbose (B1664774) (positive control)

-

Phosphate (B84403) buffer (0.1 M, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (0.1 M)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the test compound and acarbose in DMSO.

-

Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.

-

In a 96-well microplate, add the test compound solution or acarbose to the respective wells.

-

Add the α-glucosidase enzyme solution to each well and pre-incubate the mixture at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding sodium carbonate solution to each well.

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Caption: Experimental workflow for the α-glucosidase inhibition assay.

Conclusion

This compound is a versatile molecule with a rich chemistry and a promising profile of biological activities. Its thione-thiol tautomerism and the reactivity of the sulfur and nitrogen atoms allow for a wide range of chemical modifications, leading to the synthesis of diverse derivatives. While its potential as an antioxidant, antimicrobial, and enzyme inhibitor is evident, further research is required to fully elucidate its mechanisms of action, particularly its interactions with key cellular signaling pathways. This guide provides a solid foundation of its chemical properties and reactivity to aid researchers in the continued exploration and application of this important heterocyclic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 3.9.2. α-Glucosidase Inhibition Assay [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. jddtonline.info [jddtonline.info]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

An In-depth Technical Guide to the Solubility of 1H-benzimidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1H-benzimidazole-2-thiol (also known as 2-mercaptobenzimidazole), a crucial physicochemical property for its application in pharmaceutical and industrial contexts. The document presents quantitative solubility data in various organic solvents, details the experimental protocols for its determination, and outlines analytical procedures for quantification.

Core Data Presentation: Solubility of this compound

The mole fraction solubility of this compound was experimentally determined in twelve different organic solvents at temperatures ranging from 278.15 K to 318.15 K.[1][2] The data reveals that solubility increases with temperature across all tested solvents. The order of solubility at a given temperature was found to be: 1,4-dioxane (B91453) > acetone (B3395972) > 2-butanone (B6335102) > methanol (B129727) > ethanol (B145695) > n-propanol > 1-butanol (B46404) > isopropanol (B130326) > ethyl acetate (B1210297) > acetonitrile (B52724) > toluene (B28343) > cyclohexane.[1][2]

Table 1: Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (T/K)

| T/K | Methanol | Ethanol | n-Propanol | Isopropanol | 1-Butanol | Acetone | 2-Butanone | Ethyl Acetate | Acetonitrile | 1,4-Dioxane | Toluene | Cyclohexane |

| 278.15 | 0.00758 | 0.00516 | 0.00395 | 0.00241 | 0.00293 | 0.01241 | 0.00942 | 0.00201 | 0.00164 | 0.01523 | 0.00031 | 0.00018 |

| 283.15 | 0.00882 | 0.00603 | 0.00463 | 0.00285 | 0.00345 | 0.01462 | 0.01115 | 0.00243 | 0.00192 | 0.01794 | 0.00038 | 0.00022 |

| 288.15 | 0.01024 | 0.00703 | 0.00542 | 0.00336 | 0.00406 | 0.01715 | 0.01314 | 0.00292 | 0.00224 | 0.02108 | 0.00046 | 0.00026 |

| 293.15 | 0.01185 | 0.00818 | 0.00633 | 0.00394 | 0.00476 | 0.02005 | 0.01541 | 0.00349 | 0.00261 | 0.02472 | 0.00056 | 0.00031 |

| 298.15 | 0.01368 | 0.00949 | 0.00738 | 0.00461 | 0.00557 | 0.02337 | 0.01801 | 0.00416 | 0.00304 | 0.02891 | 0.00068 | 0.00037 |

| 303.15 | 0.01576 | 0.01100 | 0.00858 | 0.00538 | 0.00651 | 0.02718 | 0.02100 | 0.00494 | 0.00354 | 0.03373 | 0.00082 | 0.00044 |

| 308.15 | 0.01813 | 0.01272 | 0.00996 | 0.00627 | 0.00760 | 0.03155 | 0.02443 | 0.00585 | 0.00411 | 0.03926 | 0.00099 | 0.00052 |

| 313.15 | 0.02082 | 0.01468 | 0.01154 | 0.00729 | 0.00885 | 0.03657 | 0.02837 | 0.00689 | 0.00477 | 0.04559 | 0.00119 | 0.00062 |

| 318.15 | 0.02388 | 0.01693 | 0.01336 | 0.00846 | 0.01029 | 0.04231 | 0.03289 | 0.00810 | 0.00553 | 0.05282 | 0.00143 | 0.00074 |

Data sourced from the Journal of Chemical & Engineering Data.[1][2]

Qualitatively, this compound is sparingly soluble in water.[3] It is also soluble in other organic solvents like dimethyl sulfoxide (B87167) and dichloromethane.[4]

Experimental Protocols

The determination of solubility is a critical experimental procedure. The following sections detail the methodologies for solubility determination and subsequent quantitative analysis.

Solubility Determination: Isothermal Saturation (Shake-Flask) Method

This is a widely accepted method for determining the equilibrium solubility of a solid in a solvent.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus and Materials:

-

Vials with tight-fitting seals (e.g., screw-cap glass vials)

-

Thermostatic shaker bath or incubator with agitation capabilities

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

This compound (pure solid)

-

Solvent of interest (analytical grade)

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.[2]

-

Solvent Addition: Accurately pipette a known volume or mass of the desired solvent into each vial.

-

Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the vials at a constant speed (e.g., 300 RPM) to facilitate the dissolution process.[3] The equilibration time can vary, but typically a period of 24 to 72 hours is sufficient to reach a thermodynamic equilibrium.[2][3] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a pre-warmed (to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed container or volumetric flask to remove any undissolved microparticles.[2]

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

Quantitative Analysis

The concentration of this compound in the diluted saturated solutions can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and accurate method.

High-Performance Liquid Chromatography (HPLC) Method:

Principle: The sample is injected into a liquid chromatograph where it is separated into its components based on their differential partitioning between a stationary phase (the column) and a mobile phase. The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Instrumentation and Conditions:

-

HPLC System: With a UV detector.

-

Column: A reverse-phase column, such as a Newcrom R1, is suitable.[1]

-

Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid like phosphoric or formic acid to improve peak shape.[1]

-

Detector Wavelength: Set based on the UV absorbance maximum of this compound in the mobile phase.

-

Flow Rate and Injection Volume: To be optimized for the specific column and system.

Step-by-Step Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of a known concentration in the mobile phase. From this stock solution, prepare a series of calibration standards by serial dilution.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration to generate a calibration curve.

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment into the HPLC system.

-

Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

-

Back-calculation: Calculate the original concentration in the saturated solution by taking into account the dilution factor.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the determination of this compound solubility.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing equilibrium solubility.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 1H-Benzimidazole-2-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1H-benzimidazole-2-thiol scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for addressing a range of clinical needs. This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities of these compounds, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying mechanisms of action to support ongoing research and drug discovery efforts.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Derivatives of this compound have shown significant promise as antimicrobial agents, exhibiting activity against a wide array of bacteria and fungi. The core structure, with its ability to be readily functionalized, allows for the fine-tuning of its antimicrobial spectrum and potency.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). Lower values indicate greater potency. The following table summarizes the antimicrobial activity of selected derivatives against various microbial strains.

| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |

| BZ-1 | Staphylococcus aureus | 15.62 | [1] |

| Escherichia coli | >1000 | [2] | |

| BZ-2 | Candida albicans | 78.125 | [3] |

| BZ-3 | Bacillus subtilis | 7.81 | [3] |

| BZ-4 | Klebsiella pneumoniae | 20 | [1] |

| BZ-5 | Staphylococcus epidermidis | <15.6 | [2] |

| BZ-6 | Pseudomonas aeruginosa | >1000 | [2] |

| BZ-7 | Aspergillus niger | - | |

| BZ-8 | Streptococcus mutans | - | |

| BZ-9 | Salmonella Typhimurium | - |

Anticancer Activity: Targeting the Hallmarks of Cancer

The development of novel anticancer agents is a critical area of research, and this compound derivatives have demonstrated significant potential in this domain. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and angiogenesis.

Quantitative Anticancer Data

The cytotoxic potential of this compound derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value signifies greater cytotoxic potency. The table below presents the IC50 values for a selection of derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| BZA-1 | MCF-7 (Breast) | 17.8 ± 0.24 | [4] |

| DU-145 (Prostate) | 10.2 ± 1.4 | [4] | |

| H69AR (Lung) | 49.9 ± 0.22 | [4] | |

| BZA-2 | HepG2 (Liver) | ~2 | [5][6] |

| BZA-3 | HCT-116 (Colon) | 3.87 - 8.34 | [7] |

| HeLa (Cervical) | 3.87 - 8.34 | [7] | |

| BZA-4 | MDA-MB-231 (Breast) | 2.39 | [7] |

| BZA-5 | A549 (Lung) | 0.13 - 15.2 | [7] |

| BZA-6 | SNB-75 (CNS) | - | [8] |

| BZA-7 | DLD-1 (Colon) | 57.68 | [9] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. This compound derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to inhibit key enzymes and signaling molecules involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of these derivatives is often evaluated by their ability to inhibit enzymes like COX-1 and COX-2, with IC50 values indicating their inhibitory potency.

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| BZI-1 | COX-1 | >10 | [8] |

| COX-2 | 0.06 - 0.81 | [8] | |

| BZI-2 | COX-2 | 8.2 | [10] |

| BZI-3 | Nitric Oxide Production | 0.86 | [11] |

| TNF-α Production | 1.87 | [11] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of novel compounds. This section provides methodologies for key in vitro assays cited in this guide.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included. The final concentration of the vehicle should typically be less than 0.1%.[12]

-

Incubation: The plate is incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[12]

-

MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[12]

-

Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[12]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by these compounds.

General workflow for the development and evaluation of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. benchchem.com [benchchem.com]

- 5. DSpace [scholarbank.nus.edu.sg]

- 6. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of benzimidazole derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.journalagent.com [pdf.journalagent.com]

- 10. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Industrial Applications of 1H-Benzimidazole-2-thiol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-benzimidazole-2-thiol, also known as 2-mercaptobenzimidazole (B194830) (MBI), is a versatile heterocyclic compound with a wide array of industrial applications. Its unique chemical structure, featuring a bicyclic aromatic benzimidazole (B57391) core and a reactive thiol group, imparts a range of desirable properties. This technical guide explores the core industrial uses of this compound and its derivatives, with a focus on its roles as a corrosion inhibitor, a crucial component in rubber vulcanization, and as a scaffold for the development of pharmaceutical and agricultural agents. This document provides a comprehensive overview of its synthesis, mechanisms of action, and performance in various applications, supported by quantitative data, detailed experimental protocols, and process visualizations.

Introduction

Benzimidazole and its derivatives are of significant interest due to their diverse biological and chemical activities.[1] this compound, in particular, has established itself as a commercially important chemical. Its major applications stem from the reactivity of the thiol group and the ability of the benzimidazole ring to interact with various surfaces and biological targets. This guide will delve into the technical specifics of its primary industrial uses.

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound involves the reaction of o-phenylenediamine (B120857) with carbon disulfide in the presence of a base.[2]

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

A detailed protocol for the laboratory-scale synthesis of this compound is presented below, based on established literature procedures.[3]

Materials:

-

o-phenylenediamine

-

Potassium hydroxide (KOH)

-

Carbon disulfide (CS₂)

-

95% Ethanol

-

Water

-

Glacial acetic acid

-

Activated charcoal (Norit)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (e.g., 0.1 mole, 10.8 g) and potassium hydroxide (e.g., 0.1 mole, 5.6 g) in a mixture of 95% ethanol (e.g., 100 ml) and water (e.g., 15 ml).

-

To this solution, add carbon disulfide (e.g., 0.1 mole, 7.6 g) portion-wise.

-

Heat the reaction mixture under reflux for a period of 3 hours.

-

After reflux, cautiously add activated charcoal (e.g., 1-2 g) to the hot solution and continue to reflux for an additional 10 minutes to decolorize the solution.

-

Filter the hot mixture to remove the activated charcoal.

-

Heat the filtrate to 60-70 °C and add an equal volume of warm water.

-

Acidify the solution by adding a dilute solution of acetic acid with constant stirring until precipitation is complete.

-

Cool the mixture in an ice bath to ensure complete crystallization.

-

Collect the crystalline product by filtration, wash with cold water, and dry in an oven at a moderate temperature (e.g., 40-50 °C).

Application as a Corrosion Inhibitor

This compound and its derivatives are highly effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments.[4][5]

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition is the adsorption of the benzimidazole-2-thiol molecules onto the metal surface, forming a protective barrier.[6] This film impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic ring, which can interact with the d-orbitals of the metal.[7]

Caption: Mechanism of corrosion inhibition by this compound.

Quantitative Data on Corrosion Inhibition

The following table summarizes the inhibition efficiency of this compound and its derivatives on mild steel in acidic media.

| Inhibitor | Concentration | Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |

| (1H-benzimidazol-2-yl)methanethiol | 1 x 10⁻⁶ M | 1.0 M HCl | Not Specified | 88.2 | [4] |

| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole | 1 x 10⁻⁶ M | 1.0 M HCl | Not Specified | 95.4 | [4] |

| 2-(2-aminophenyl)-1H-benzimidazole | 3 mM | 1 M HCl | 25 | 87.09 | [7][8] |

| 2-(2-hydroxophenyl)-1H-benzimidazole | 3 mM | 1 M HCl | 25 | 85.06 | [7][8] |

| 2-mercaptobenzimidazole | 1.0 g/L | Not Specified | 30 | 96.90 | [9] |

| 2-mercaptobenzimidazole | 1.0 g/L | Not Specified | 60 | 99.99 | [9] |

Experimental Protocols for Corrosion Inhibition Evaluation

This method determines the corrosion rate by measuring the loss in mass of a metal coupon over time.[10]

Materials:

-

Metal coupons (e.g., mild steel) of known dimensions

-

Abrasive paper (various grits)

-

Degreasing solvent (e.g., acetone)

-

Corrosive solution (e.g., 1 M HCl) with and without inhibitor

-

Analytical balance (precision ±0.1 mg)

Procedure:

-

Mechanically polish the metal coupons with abrasive paper to a mirror finish.

-

Clean the coupons with a degreasing solvent, rinse with distilled water, and dry thoroughly.

-

Weigh the prepared coupons accurately.

-

Immerse the coupons in the corrosive solution, with and without various concentrations of the inhibitor, for a specified period (e.g., 24 hours) at a constant temperature.

-

After immersion, remove the coupons, clean them to remove corrosion products, rinse, dry, and reweigh.

-

Calculate the corrosion rate and inhibition efficiency using the weight loss data.

This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions.[11][12]

Experimental Setup:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell:

-

Working electrode: Metal sample

-

Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl

-

Counter electrode: Platinum or graphite

-

-

Corrosive solution with and without inhibitor

Procedure:

-

Prepare the working electrode by polishing and cleaning as described for the weight loss method.

-

Assemble the three-electrode cell with the test solution.

-

Allow the system to stabilize by measuring the open-circuit potential (OCP) for a period (e.g., 1 hour).

-

Scan the potential in a range around the OCP (e.g., ±250 mV) at a slow scan rate (e.g., 1 mV/s).

-

Record the resulting current density.

-

Determine corrosion potential (Ecorr) and corrosion current density (icorr) from the polarization curves to calculate inhibition efficiency.

EIS is a non-destructive technique used to study the properties of the protective film formed by the inhibitor.[1][13]

Experimental Setup:

-

Same as for potentiodynamic polarization, with the addition of a frequency response analyzer.

Procedure:

-

Prepare the electrode and cell as for potentiodynamic polarization and allow the OCP to stabilize.

-

Apply a small amplitude AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

-

Measure the impedance response of the system.

-

Analyze the data using Nyquist and Bode plots and fit to an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

Application in the Rubber Industry

This compound is a crucial additive in the rubber industry, primarily functioning as an antioxidant.[14][15]

Role as an Antioxidant

During the service life of rubber products, exposure to heat, oxygen, and ozone can lead to oxidative degradation, resulting in loss of elasticity, cracking, and failure. This compound acts as a non-staining antioxidant that scavenges free radicals, thereby interrupting the degradation chain reactions and enhancing the aging resistance of rubber products.[14][15] It is particularly valuable for white or light-colored rubber goods where discoloration is a concern.[15]

Function in Vulcanization

While primarily an antioxidant, this compound can also influence the vulcanization process. It can act as a secondary accelerator in certain formulations, often used in synergy with other accelerators like dithiocarbamates and thiurams to optimize the curing characteristics and final properties of the vulcanized rubber.[15]

Pharmaceutical and Agricultural Applications

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, and derivatives of this compound have shown a wide range of biological activities.[16][17]

Antimicrobial and Anthelmintic Activity

Numerous derivatives of this compound have been synthesized and evaluated for their antimicrobial and anthelmintic properties.[16][18]

Caption: Experimental workflow for antimicrobial screening.

Quantitative Data on Biological Activity

The following table presents the in vitro activity of some this compound derivatives.

| Compound | Activity | Organism/Cell Line | IC₅₀ / MIC (µM) | Reference |

| Benzimidazole Derivative (BZ12) | Anthelmintic | T. muris (adult) | 8.1 | [18] |

| Benzimidazole Derivative (BZ6) | Anthelmintic | H. polygyrus (adult) | 5.3 | [18] |

| Flubendazole | Anticancer | Pancreatic Cancer Cells | 0.01 - 3.26 | [19][20] |

| Fenbendazole | Anticancer | Paraganglioma Cells | 0.01 - 3.29 | [19][20] |

| 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols | α-glucosidase inhibitor | - | 0.64 - 343.10 | [21] |

Experimental Protocol for Antimicrobial Screening (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[22]

Materials:

-

Synthesized benzimidazole derivatives

-

Bacterial and/or fungal strains

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Standard antimicrobial agents (positive controls)

-

Solvent for dissolving compounds (e.g., DMSO)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.

-

Prepare a standardized inoculum of the microorganism to be tested.

-

Add the microbial inoculum to each well containing the diluted compound. Include positive (microbes, no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

This compound is a high-value industrial chemical with diverse and critical applications. Its efficacy as a corrosion inhibitor is well-documented, providing essential protection for metals in aggressive environments. In the rubber industry, it plays a vital role in enhancing the durability and lifespan of products. Furthermore, its chemical scaffold continues to be a fertile ground for the discovery of new therapeutic and agrochemical agents. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals working with this versatile compound, facilitating further innovation and application development.

References

- 1. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]

- 2. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Properties of a Novel Reactive and Low-Migration-Resistant Antioxidant and Its Application in Rubber Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 4.2. Potentiodynamic Polarization Measurement [bio-protocol.org]

- 12. store.astm.org [store.astm.org]

- 13. Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges [mdpi.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. ijmrhs.com [ijmrhs.com]

- 17. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture of 1H-Benzimidazole-2-thiol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 1H-benzimidazole-2-thiol, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the compound's three-dimensional arrangement, experimental procedures for its characterization, and a summary of its key crystallographic parameters.

Introduction

This compound, also known as 2-mercaptobenzimidazole, is a heterocyclic compound featuring a fused benzene (B151609) and imidazole (B134444) ring system with a thiol group at the 2-position. This scaffold is a prominent pharmacophore and a versatile building block in the synthesis of various biologically active molecules. Understanding its solid-state structure is crucial for elucidating structure-activity relationships, predicting intermolecular interactions, and guiding the design of novel derivatives with enhanced therapeutic properties. This guide presents a detailed crystallographic analysis based on single-crystal X-ray diffraction data.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of o-phenylenediamine (B120857) with carbon disulfide in an alkaline medium.[1]

Procedure:

-

A solution of potassium hydroxide (B78521) is prepared in ethanol (B145695) and water.

-

Carbon disulfide is added to this solution.

-

o-Phenylenediamine is then added portion-wise to the reaction mixture.

-

The mixture is refluxed for a period of 3 hours.

-

Activated charcoal is added, and the solution is refluxed for an additional 10 minutes and then filtered.

-

The filtrate is heated, and acetic acid is added to precipitate the product.

-

The solution is cooled to complete crystallization.

-

The resulting solid, this compound, is collected by filtration and washed.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are paramount for accurate structure determination.

Protocol: White, needle-shaped single crystals of this compound can be obtained by the slow evaporation of an ethanolic solution of the synthesized compound at ambient temperature.[2]

Single-Crystal X-ray Diffraction Analysis

The crystallographic data for this compound was obtained using the Weissenberg method with copper K-alpha (Cu Kα) radiation. The integrated intensities were determined photometrically. The structure was solved using Patterson and Fourier techniques and refined by full-matrix least-squares calculations.[2]

Data Presentation

The crystallographic data for this compound is summarized in the following tables for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement [2]

| Parameter | Value |

| Empirical Formula | C₇H₆N₂S |

| Formula Weight | 150.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| Unit Cell Dimensions | |

| a | 4.91(1) Å |

| b | 8.56(3) Å |

| c | 8.29(4) Å |

| α | 90° |

| β | 91.6(1)° |

| γ | 90° |

| Volume | 347.8(8) ų |

| Z | 2 |

| Radiation | Cu Kα |

| Final R factor | 0.102 (for 633 observed reflections) |

Table 2: Selected Bond Lengths [2]

| Bond | Length (Å) |

| C(2)-S(2) | 1.671(8) |

| C(2)-N(1) | 1.362(6) |

| C(2)-N(3) | 1.383(7) |

The exocyclic carbon-sulfur bond length of 1.671 Å is indicative of significant double-bond character, suggesting that in the solid state, the thione tautomer is predominant.[2]

Table 3: Intermolecular Interactions [2]

| Interaction Type | Atoms Involved | Distance (Å) |

| Hydrogen Bond | N-H···S | 3.366 |

The crystal structure is stabilized by intermolecular N-H···S hydrogen bonds, forming extended chains along the b-axis. Each sulfur atom is hydrogen-bonded to nitrogen atoms from two adjacent molecules.[2]

Visualization of Experimental Workflow

The logical flow of the experimental process for the crystal structure analysis of this compound is depicted in the following diagram.

Caption: Experimental workflow for the crystal structure analysis of this compound.

Conclusion

This technical guide has provided a detailed crystallographic analysis of this compound. The presented data, including unit cell parameters, bond lengths, and intermolecular interactions, offer valuable insights into the solid-state structure of this important heterocyclic compound. The experimental protocols for synthesis, crystallization, and X-ray diffraction analysis serve as a practical reference for researchers in the field. This fundamental structural information is essential for the rational design and development of new benzimidazole-based therapeutic agents and functional materials.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Quantum Chemical Studies of 1H-Benzimidazole-2-Thiol

This guide provides a comprehensive overview of the quantum chemical studies of this compound, a molecule of significant interest due to its wide range of biological activities. This document details the theoretical and experimental approaches used to elucidate its structural, vibrational, and electronic properties, which are crucial for understanding its mechanism of action and for the development of new therapeutic agents.

Molecular Structure and Geometry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in determining the optimized geometry of this compound. These theoretical predictions are often validated by comparison with experimental X-ray diffraction data.

Geometrical Parameters

The key geometrical parameters, including bond lengths and bond angles, have been calculated to provide a detailed picture of the molecule's three-dimensional structure. These parameters are fundamental for understanding the molecule's reactivity and interactions with biological targets.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-S | 1.708 - 1.751[1] | - |

| C-N (in heterocycle) | 1.352[1] | - |

| C-N (single bond) | 1.479[1] | - |

| C=S | 1.71[1] | - |

| C-S (single bond) | 1.81[1] | - |

Note: The range of values often reflects different computational methods or the molecule's state (e.g., deprotonated).

Vibrational Spectroscopy and Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the molecule's vibrational modes. DFT calculations are used to assign the observed vibrational bands to specific molecular motions.[1][2]

Experimental and Theoretical Vibrational Frequencies

A complete assignment of the 42 normal modes of this compound has been performed using DFT calculations at the B3PW91 level, complemented by experimental FT-IR and Raman spectra.[1][2]

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) and their Assignments for this compound

| Experimental (IR) | Experimental (Raman) | Calculated (DFT) | Assignment (ν: stretching, δ: in-plane bending, γ: out-of-plane bending) |

| >3000 | >3000 | >3000 | ν(NH), ν(CH)[2] |

| 1250-1020 | - | - | ν(C=S) in thiocarbonyl group containing compounds[3] |

| 1563-700 | - | - | Coupled vibrations involving ν(C=S) and ν(C-N)[3] |

Note: This table presents a selection of key vibrational modes. A full analysis would include all 42 normal modes.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its chemical reactivity and electronic transitions.[4]

HOMO-LUMO Analysis

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[4] The energy gap between the HOMO and LUMO is an important parameter for determining the molecule's stability and reactivity.[4]

Table 3: Calculated Electronic Properties of Benzimidazole (B57391) Derivatives

| Property | Description | Typical Values (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.2[4] |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 to -1.5[4][5] |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.1 to 4.7[4][5] |

Note: These values are for benzimidazole derivatives and provide a general range. Specific values for this compound would require targeted calculations.

Experimental and Computational Methodologies

Experimental Protocols

-

FT-IR and FT-Raman Spectroscopy : The solid-phase FT-IR and FT-Raman spectra of this compound are typically recorded at room temperature. For FT-IR, the sample is often prepared as a KBr pellet.[2] For FT-Raman, the spectrum is recorded directly on the powdered solid using a laser source, such as a Nd:YAG laser operating at 1064 nm.[2]

-

UV-Vis Spectroscopy : The UV-Vis absorption spectrum is usually recorded in a suitable solvent, such as ethanol (B145695) or methanol, using a double-beam spectrophotometer.

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, like DMSO-d₆, on a high-resolution NMR spectrometer.[6]

Computational Details

-

Software : Quantum chemical calculations are typically performed using software packages like Gaussian.[7]

-

Method : Density Functional Theory (DFT) is a widely used method.[7] The B3LYP functional is a popular choice for hybrid DFT calculations.[8]

-

Basis Set : A variety of basis sets are employed, with 6-311G(d,p) or larger sets providing a good balance between accuracy and computational cost.[3][8] Geometry optimization is performed to find the lowest energy conformation of the molecule. Vibrational frequency calculations are then carried out on the optimized geometry to obtain the theoretical vibrational spectra and to confirm that the structure is a true minimum on the potential energy surface.

Biological Activity and Drug Development Implications

Benzimidazole derivatives, including this compound, exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development.[3][9] These activities include:

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.[10] Docking studies with benzimidazole derivatives have been performed on various targets, including cyclin-dependent kinase 8 (CDK-8) and estrogen receptor-alpha (ER-alpha) for anticancer activity, and dihydrofolate reductase (DHFR) for antimicrobial activity.[10]

Visualizations

Workflow for Quantum Chemical Analysis

Caption: Workflow for a combined experimental and computational study.

Frontier Molecular Orbitals (HOMO-LUMO)

Caption: HOMO-LUMO energy gap and its significance.

Potential Anticancer Signaling Pathway Inhibition

Caption: Potential inhibition of a cancer signaling pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. atlantis-press.com [atlantis-press.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. irjweb.com [irjweb.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1H-benzimidazole-2-thiol using Carbon Disulfide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the synthesis of 1H-benzimidazole-2-thiol, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. The protocol described herein utilizes the reaction of o-phenylenediamine (B120857) with carbon disulfide in an alkaline medium, a robust and widely adopted method for obtaining this key synthetic intermediate.

Introduction